Methyl 3-(4-ethoxyanilino)propanoate
Description
Methyl 3-(4-ethoxyanilino)propanoate is an organic compound characterized by a propanoate ester backbone linked to a 4-ethoxyanilino group. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 235.27 g/mol. The structure combines an aromatic amine (4-ethoxyaniline) and an ester (methyl propanoate), conferring unique physicochemical properties. The ethoxy (-OCH₂CH₃) substituent on the aniline ring enhances lipophilicity compared to smaller groups like methyl or methoxy, while the ester group contributes to hydrolytic stability under physiological conditions.
Properties
IUPAC Name |
methyl 3-(4-ethoxyanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-9-8-12(14)15-2/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVITFCIODGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-ethoxyanilino)propanoate typically involves the esterification of beta-alanine with methanol in the presence of an acid catalyst, followed by the introduction of the 4-ethoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often include:
Esterification: Beta-alanine is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst.
Nucleophilic Substitution: The resulting methyl beta-alaninate is then reacted with 4-ethoxyphenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-ethoxyphenyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Methyl N-(4-ethoxyphenyl)-beta-alaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-(4-ethoxyanilino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations on the Aniline Ring
| Compound Name | Substituent | Molecular Formula | Key Differences in Reactivity/Activity | References |
|---|---|---|---|---|
| Methyl 3-(4-methylanilino)propanoate | 4-methyl | C₁₁H₁₅NO₂ | The methyl group is less electron-donating than ethoxy, reducing aromatic ring activation. This results in lower solubility in polar solvents and diminished interactions with biological targets like enzymes or receptors. Demonstrated weaker antimicrobial activity in vitro . | |
| Methyl 3-(4-methoxyanilino)propanoate | 4-methoxy | C₁₁H₁₅NO₃ | The methoxy group (-OCH₃) increases electron density on the aromatic ring, enhancing nucleophilic aromatic substitution reactions. However, the smaller substituent reduces steric hindrance compared to ethoxy, leading to faster metabolic degradation in vivo . | |
| Methyl 3-(4-chloroanilino)propanoate | 4-chloro | C₁₀H₁₂ClNO₂ | The chloro group (-Cl) introduces electronegativity, making the compound more reactive in electrophilic substitutions. This derivative shows higher cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) but lower selectivity compared to the ethoxy analog . |
Ester Group Modifications
| Compound Name | Ester Group | Molecular Formula | Key Differences in Reactivity/Activity | References |
|---|---|---|---|---|
| Ethyl 3-(4-ethoxyanilino)propanoate | Ethyl | C₁₃H₁₉NO₃ | The ethyl ester increases lipophilicity (logP = 2.8 vs. 2.2 for methyl), prolonging half-life in vivo. However, it exhibits slower hydrolysis rates in esterase-rich environments, reducing bioavailability . | |
| Methyl 3-(4-ethoxyanilino)butanoate | Butanoate | C₁₃H₁₉NO₃ | The longer carbon chain enhances membrane permeability but reduces solubility in aqueous media. This analog shows improved blood-brain barrier penetration in preclinical models . |
Backbone and Functional Group Variations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
